molecular formula C14H9Cl3N2OS B5736131 1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-thiourea

1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-thiourea

Cat. No.: B5736131
M. Wt: 359.7 g/mol
InChI Key: NVAXNSOBXDNALH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of chlorophenyl and dichlorobenzoyl groups attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl and dichlorobenzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl and dichlorobenzoyl groups can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-urea: Similar structure but with a urea group instead of thiourea.

    1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-thioamide: Similar structure but with a thioamide group instead of thiourea.

Uniqueness

1-(2-chlorophenyl)-3-(2,4-dichlorobenzoyl)-2-thiourea is unique due to the presence of both chlorophenyl and dichlorobenzoyl groups attached to a thiourea backbone. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dichloro-N-[(2-chlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2OS/c15-8-5-6-9(11(17)7-8)13(20)19-14(21)18-12-4-2-1-3-10(12)16/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAXNSOBXDNALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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